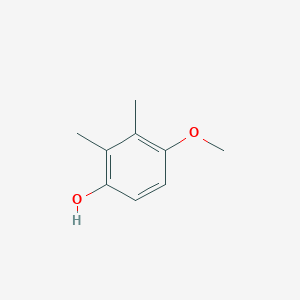

4-Methoxy-2,3-dimethylphenol

Description

Its structure confers unique physicochemical properties, such as moderate acidity due to the electron-donating methoxy and methyl groups, which stabilize the phenoxide ion.

Properties

IUPAC Name |

4-methoxy-2,3-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCGSLDAATXWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448704 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35355-33-0 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3-dimethylphenol can be synthesized through several methods. One common approach involves the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,3-dimethylphenol may involve continuous flow reactors to optimize yield and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Methoxy-2,3-dimethylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Methoxy-2,3-dimethylphenol is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds.

Industry: 4-Methoxy-2,3-dimethylphenol is used in the production of fragrances, dyes, and polymers. Its aromatic properties make it valuable in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylphenol involves its interaction with various molecular targets. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, facilitating its role in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type: Impact on Properties

3,4-Dimethylphenol (CAS 95-65-8)

- Properties: Lower acidity compared to 4-Methoxy-2,3-dimethylphenol due to the absence of an electron-donating methoxy group. Widely used in industrial applications (e.g., resins, antioxidants), with market projections extending to 2046 .

- Key Difference: The methoxy group in 4-Methoxy-2,3-dimethylphenol enhances solubility in polar solvents and may influence biological activity.

4-Chloro-2-Methylphenol

- Structure : Chloro (-Cl) and methyl groups at positions 4 and 2.

- Properties: Higher acidity (pKa ~8.5) compared to 4-Methoxy-2,3-dimethylphenol due to the electron-withdrawing chloro group. Environmental persistence is a concern, as noted in OECD hazard assessments .

Functional Group Modifications

4-Fluoro-2,3-dimethylphenol (CAS 77249-34-4)

- Structure : Fluoro (-F) and methyl groups at positions 4, 2, and 3.

- Properties : Fluorine’s electronegativity increases acidity and thermal stability. Safety data indicate stringent handling requirements under GHS regulations, unlike the less regulated methoxy analog .

Phenol, 4-(2,3-epoxypropyl)-2-methoxy-

- Structure : Epoxypropyl and methoxy substituents.

- Properties: The epoxy group introduces reactivity for polymerization, making it valuable in adhesives and coatings. This contrasts with 4-Methoxy-2,3-dimethylphenol, which lacks such functional versatility .

5-(4-Methoxy-2,3,6-trimethylphenyl) Derivatives

- Structure : Trimethyl and methoxy groups.

- Application: Used in pharmaceuticals like Acitretin (anti-psoriatic drug), highlighting how additional methyl groups (e.g., at position 6) modulate bioactivity compared to 4-Methoxy-2,3-dimethylphenol .

4-Methoxy-2,3-dimethylbenzaldehyde

- Structure: Aldehyde derivative of the parent phenol.

- Reactivity: The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), unlike the hydroxyl-dominated reactivity of 4-Methoxy-2,3-dimethylphenol .

Comparative Data Table

Biological Activity

4-Methoxy-2,3-dimethylphenol, also known as a derivative of phenol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activities, including its effects on cancer cells, neuroprotection, and its role in drug delivery systems.

Chemical Structure and Properties

4-Methoxy-2,3-dimethylphenol features a methoxy group and two methyl groups attached to a phenolic ring. This unique structure influences its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

1. Anticancer Properties

Recent studies have highlighted the ability of 4-Methoxy-2,3-dimethylphenol to overcome multidrug resistance (MDR) in cancer cells. The compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents by inhibiting drug efflux pumps responsible for MDR.

- Methodology : Cellular assays were conducted to evaluate the compound's effect on drug efflux mechanisms.

- Results : The compound demonstrated significant potential in potentiating the effects of chemotherapeutics, suggesting its utility in cancer treatment strategies aimed at overcoming resistance .

2. Neuroprotective Effects

Research into the neuroprotective properties of 4-Methoxy-2,3-dimethylphenol indicates its potential to prevent neuronal damage in various models.

- Methodology : Neuroprotection assays utilized cell cultures and zebrafish embryos exposed to neurotoxic agents.

- Results : Preliminary data suggest that the compound reduces neuronal damage, indicating its promise for treating neurodegenerative diseases .

3. Drug Delivery Applications

The compound's incorporation into mucoadhesive materials has been explored for enhancing drug delivery systems.

- Methodology : Hydrogel beads containing 4-Methoxy-2,3-dimethylphenol were tested for their mucoadhesive properties under simulated gastrointestinal conditions.

- Results : The hydrogel formulations exhibited improved mucoadhesion, suggesting their potential for oral drug delivery applications .

Comparative Biological Activity

The following table summarizes the biological activities of 4-Methoxy-2,3-dimethylphenol compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-2,3-dimethylphenol | Methoxy and dimethyl groups on phenolic ring | Anticancer (MDR reversal), neuroprotective, drug delivery |

| Sulfanilamide | Sulfonamide structure | Antibacterial activity |

| N-(4-Methoxyphenyl)sulfonamide | Methoxy-substituted sulfonamide | Anti-inflammatory effects |

Case Study: Overcoming Multidrug Resistance

A study investigated the effects of 4-Methoxy-2,3-dimethylphenol on breast cancer cell lines exhibiting MDR. The findings indicated that co-treatment with this compound significantly increased the sensitivity of these cells to doxorubicin. The study concluded that the compound could serve as an adjunct therapy in treating resistant cancer types .

Research Findings: Neuroprotection

In another study focusing on neuroprotection, 4-Methoxy-2,3-dimethylphenol was found to mitigate oxidative stress-induced neuronal cell death in vitro. The mechanism was attributed to its antioxidant properties, which reduced reactive oxygen species (ROS) levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.